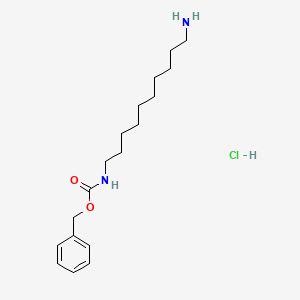
n-Carbobenzoxy-1,10-diaminodecane hydrochloride
Overview
Description
n-Carbobenzoxy-1,10-diaminodecane hydrochloride is a chemical compound with the molecular formula C18H30N2O2·HCl. It is a white to almost white powder with a melting point of 175-179°C. This compound is commonly used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Carbobenzoxy-1,10-diaminodecane hydrochloride typically involves the reaction of 1,10-diaminodecane with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. After the reaction, the product is purified by recrystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may also include additional purification steps such as column chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions: n-Carbobenzoxy-1,10-diaminodecane hydrochloride can undergo various chemical reactions, including:
Hydrolysis: : The carbobenzoxy (Cbz) group can be removed by hydrolysis under acidic or basic conditions.
Reduction: : The compound can be reduced to remove the carbobenzoxy group, resulting in the free amine.
Substitution: : The amine groups can participate in substitution reactions with various electrophiles.
Hydrolysis: : Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: : Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: : Electrophiles such as alkyl halides in the presence of a base.
Hydrolysis: : Removal of the Cbz group results in 1,10-diaminodecane.
Reduction: : Formation of the free amine derivative.
Substitution: : Formation of various substituted amine derivatives depending on the electrophile used.
Scientific Research Applications
n-Carbobenzoxy-1,10-diaminodecane hydrochloride is widely used in scientific research due to its versatility. It is employed in the synthesis of peptides and other bioactive molecules. Its ability to protect amine groups during synthesis makes it valuable in organic chemistry and medicinal chemistry. Additionally, it is used in the study of enzyme inhibitors and as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which n-Carbobenzoxy-1,10-diaminodecane hydrochloride exerts its effects depends on the specific application. In peptide synthesis, it acts as a protecting group for amines, preventing unwanted reactions during the coupling of amino acids. The Cbz group is later removed to reveal the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
n-Carbobenzoxy-1,10-diaminodecane hydrochloride is similar to other carbobenzoxy derivatives used in peptide synthesis, such as n-Carbobenzoxy-glycine and n-Carbobenzoxy-alanine. its longer alkyl chain distinguishes it from these shorter-chain analogs, providing unique properties and applications.
List of Similar Compounds
n-Carbobenzoxy-glycine
n-Carbobenzoxy-alanine
n-Carbobenzoxy-lysine
n-Carbobenzoxy-serine
Properties
IUPAC Name |
benzyl N-(10-aminodecyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2.ClH/c19-14-10-5-3-1-2-4-6-11-15-20-18(21)22-16-17-12-8-7-9-13-17;/h7-9,12-13H,1-6,10-11,14-16,19H2,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIZWAPVTINSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1051420-13-3 | |
| Record name | N-Carbobenzoxy-1,10-diaminodecane Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






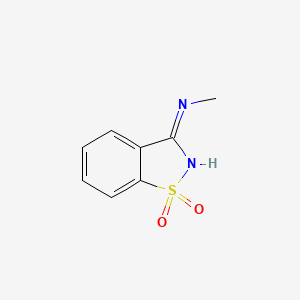
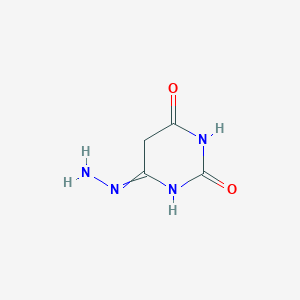


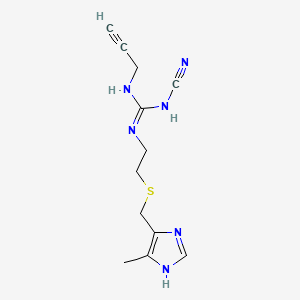


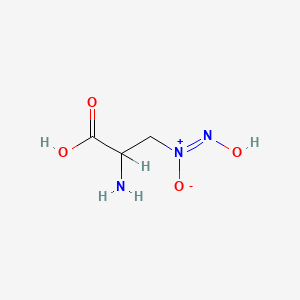

![2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-4-ONE](/img/structure/B1496180.png)
